3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of triazoles and pyrazoles
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized under acidic conditions to yield the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydride (NaH) or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, hydrazines, and other reduced derivatives.
Substitution: Halogenated or alkoxy-substituted derivatives.
Comparison with Similar Compounds
4-(1,5-Diphenyl-1H-pyrazol-4-yl)-5-ethyl-3-(methylsulfanyl)-4H-1,2,4-triazole
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole
5-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-3-(methylsulfanyl)-4H-1,2,4-triazole
Uniqueness: This compound is unique due to its specific arrangement of substituents and the presence of both pyrazole and triazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSUJKKOTUVRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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